![molecular formula C14H15N5O2S2 B2839522 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034338-25-3](/img/structure/B2839522.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a compound that has been studied for its potential therapeutic applications. It is related to a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus (HBV) variants .
Synthesis Analysis
The synthesis of related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds involves a synthetic scheme that contains five steps, the first three of which are one-pot, and allows for the production of compounds in fairly good yields . The process involves the use of NH-pyrazole carbonic acids as a key intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which can be functionalized at various positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . Further modification of these building blocks in the 3rd position by various functional groups is also possible .Scientific Research Applications
- In an HBV AAV mouse model, a lead compound (designated as “45”) demonstrated oral efficacy in reducing HBV DNA viral load .
- Asymmetric hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple nitrogen atoms provides an efficient route for synthesizing this compound .
Antiviral Activity Against Hepatitis B Virus (HBV)
Bruton’s Tyrosine Kinase (BTK) Inhibitor Synthesis
Biologically Active Derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, thereby affecting the downstream effects of the HBV infection . The specific biochemical pathways involved are still being studied.
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load in an HBV AAV mouse model . This indicates that the compound can effectively inhibit the replication of the virus, leading to a decrease in the severity of the infection .
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c20-23(21,13-6-3-4-11-14(13)18-22-17-11)16-9-10-8-15-19-7-2-1-5-12(10)19/h3-4,6,8,16H,1-2,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJATGPLEBJRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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